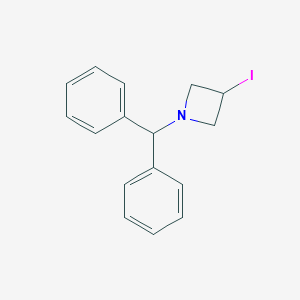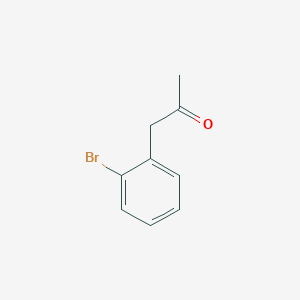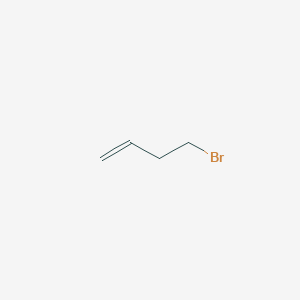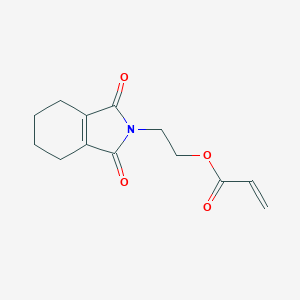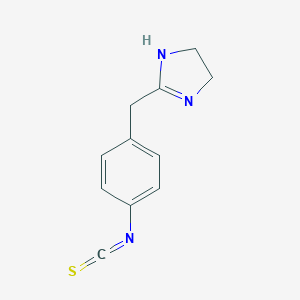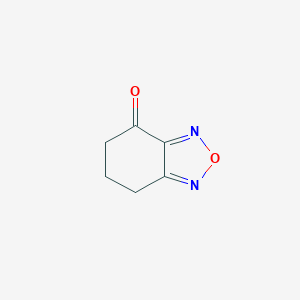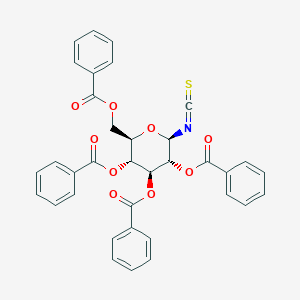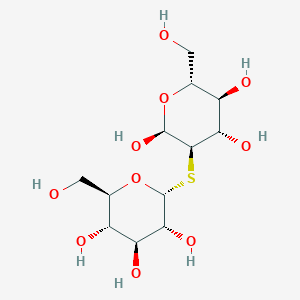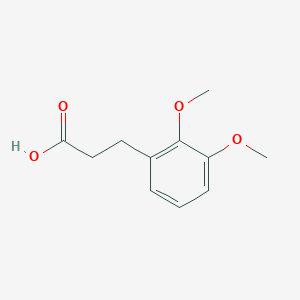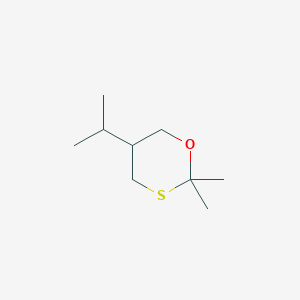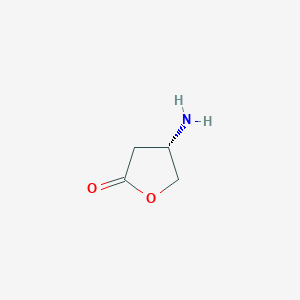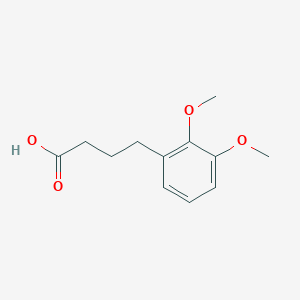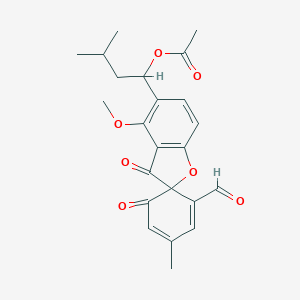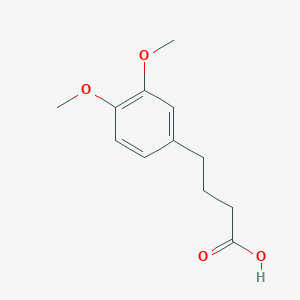![molecular formula C17H22ClNOS B139299 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride CAS No. 128959-36-4](/img/structure/B139299.png)
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of various types of cancer. The purpose of
Mecanismo De Acción
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride exerts its anticancer effects by selectively inhibiting BTK, a key signaling molecule in the B-cell receptor (BCR) pathway. BTK is involved in the activation and proliferation of B-cells, which are a type of immune cell that can become cancerous in certain circumstances. By inhibiting BTK, 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride disrupts the signaling pathway that promotes cancer cell growth and survival, leading to cancer cell death.
Efectos Bioquímicos Y Fisiológicos
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it an attractive candidate for clinical development. In addition, 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride has been shown to have minimal off-target effects, which reduces the risk of adverse side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify for improved potency and selectivity. 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride has also been shown to be effective in a wide range of cancer cell lines, which makes it a versatile tool for studying the BCR signaling pathway in different types of cancer. However, one limitation of 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride is that it is not effective in all types of cancer, and may require combination therapy with other agents to achieve optimal efficacy.
Direcciones Futuras
There are several potential future directions for research on 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer cell growth and survival. Another area of interest is the identification of biomarkers that can predict response to 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride, which could help to personalize treatment for individual patients. Finally, further studies are needed to evaluate the safety and efficacy of 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride in clinical trials, with the ultimate goal of developing a new treatment option for patients with cancer.
Métodos De Síntesis
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride is synthesized through a multi-step process involving the reaction of 2-mercaptophenol with 2-bromo-1-(2-dimethylaminoethyl)benzene in the presence of a base to yield the intermediate compound. This is followed by the reaction of the intermediate with 1-(2,6-difluorophenyl)ethanone in the presence of a palladium catalyst to produce the final product, 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride.
Aplicaciones Científicas De Investigación
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride has been extensively studied in preclinical models of cancer, and has shown promising results as a potential therapeutic agent for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress tumor growth in animal models.
Propiedades
Número CAS |
128959-36-4 |
|---|---|
Nombre del producto |
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride |
Fórmula molecular |
C17H22ClNOS |
Peso molecular |
323.9 g/mol |
Nombre IUPAC |
2-[2-[2-(dimethylamino)propyl]phenyl]sulfanylphenol;hydrochloride |
InChI |
InChI=1S/C17H21NOS.ClH/c1-13(18(2)3)12-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13,19H,12H2,1-3H3;1H |
Clave InChI |
VZHJRWONYCKKMK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1SC2=CC=CC=C2O)N(C)C.Cl |
SMILES canónico |
CC(CC1=CC=CC=C1SC2=CC=CC=C2O)N(C)C.Cl |
Sinónimos |
2-[2-(2-dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



